molecular formula C16H15ClN4O4 B14534150 1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine CAS No. 62208-62-2

1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine

Cat. No.: B14534150
CAS No.: 62208-62-2
M. Wt: 362.77 g/mol
InChI Key: CNPZAXSFFZLLFS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a 2,4-dinitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine typically involves the reaction of 1-(4-chlorophenyl)piperazine with 2,4-dinitrobenzene under specific conditions. The reaction may require a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Lacks the 2,4-dinitrophenyl group, which may result in different biological activity.

    1-(2,4-Dinitrophenyl)piperazine: Lacks the 4-chlorophenyl group, which may also result in different properties.

    Other substituted piperazines: Various piperazine derivatives with different substituents can be compared based on their chemical and biological properties.

Uniqueness

1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine is unique due to the presence of both the 4-chlorophenyl and 2,4-dinitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

CAS No.

62208-62-2

Molecular Formula

C16H15ClN4O4

Molecular Weight

362.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(2,4-dinitrophenyl)piperazine

InChI

InChI=1S/C16H15ClN4O4/c17-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(20(22)23)11-16(15)21(24)25/h1-6,11H,7-10H2

InChI Key

CNPZAXSFFZLLFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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